
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide, also known as FSL-1, is a synthetic compound that has been widely used in scientific research. It is a Toll-like receptor 2/6 agonist that can activate the innate immune system, leading to the production of pro-inflammatory cytokines and chemokines.
科学的研究の応用
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide is a potent activator of Toll-like receptor 2/6, which is a key receptor of the innate immune system. It has been widely used in scientific research to study the innate immune response and its role in various diseases. This compound has been shown to induce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, in various cell types, including macrophages, dendritic cells, and epithelial cells. This compound has also been used to study the interaction between the innate and adaptive immune systems and to develop new immunotherapeutic strategies.
作用機序
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide binds to Toll-like receptor 2/6, which is expressed on the surface of various immune cells, such as macrophages, dendritic cells, and T cells. This binding leads to the activation of downstream signaling pathways, including the MyD88-dependent pathway, which leads to the activation of NF-κB and the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to induce the production of pro-inflammatory cytokines and chemokines in various cell types, leading to the recruitment of immune cells to the site of infection or inflammation. This compound has also been shown to enhance the antigen-presenting capacity of dendritic cells and to promote the differentiation of T helper 1 cells. In addition, this compound has been shown to enhance the phagocytic activity of macrophages and to promote the clearance of bacteria.
実験室実験の利点と制限
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide is a well-established Toll-like receptor 2/6 agonist that can be easily synthesized and used in various experimental settings. Its ability to activate the innate immune system makes it a valuable tool for studying the immune response in various diseases. However, it is important to note that the activation of the immune system by this compound may not fully reflect the complexity of the immune response in vivo. In addition, the use of this compound may not be appropriate for studying certain diseases or conditions that are not associated with Toll-like receptor 2/6 activation.
将来の方向性
There are several future directions for the use of 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide in scientific research. One area of interest is the development of new immunotherapeutic strategies that target Toll-like receptor 2/6 activation. This compound may also be used to study the interaction between the innate and adaptive immune systems in various diseases, such as cancer and autoimmune disorders. In addition, the use of this compound may be expanded to study the role of Toll-like receptor 2/6 activation in the gut microbiome and its impact on human health.
合成法
The synthesis of 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide involves the reaction of 2-mercaptobenzothiazole with p-toluidine, followed by the addition of 4-fluorobenzoyl chloride and oxalyl chloride. The resulting intermediate is then reacted with 2-amino-5-(4-fluorophenyl)oxazole to produce this compound. The synthesis of this compound has been well-established and can be easily scaled up for large-scale production.
特性
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-12-2-8-15(9-3-12)21-17(22)11-24-18-20-10-16(23-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTMBIUQNWTEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

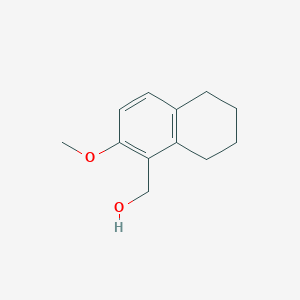
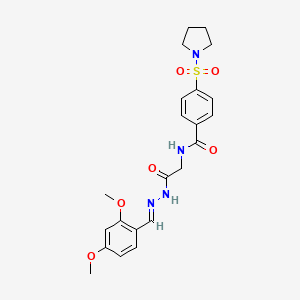
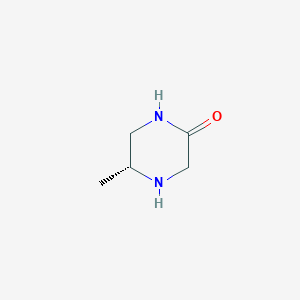
![4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2970528.png)
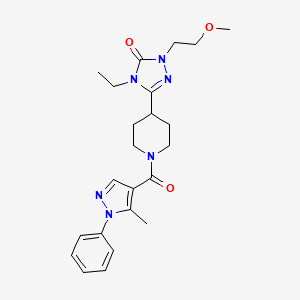



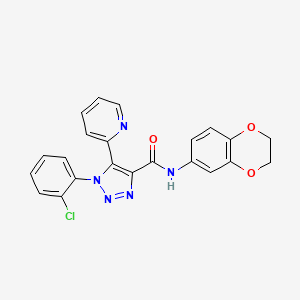
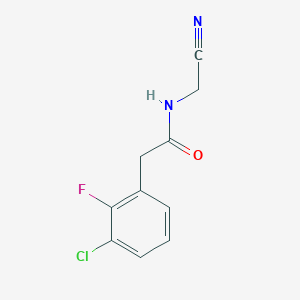
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2970539.png)
![4-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2970540.png)

![(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide](/img/structure/B2970542.png)